![molecular formula C10H7ClN2 B1277982 2-(4-chloro-1H-indol-3-yl)acetonitrile CAS No. 2447-15-6](/img/structure/B1277982.png)
2-(4-chloro-1H-indol-3-yl)acetonitrile
Overview
Description
The compound “2-(4-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7ClN2 . It contains two approximately planar molecules, A and B, in the asymmetric unit .
Molecular Structure Analysis
The molecular structure of “2-(4-chloro-1H-indol-3-yl)acetonitrile” consists of two approximately planar molecules, A and B, in the asymmetric unit . In the crystal, N-H…N hydrogen bonds link the molecules into C (7) chains of alternating A and B molecules propagating along the a-axis direction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.63 . It is a powder at room temperature . The melting point is between 135-137 degrees Celsius .Scientific Research Applications
Organic Electronics
Indole derivatives have been utilized in the development of organic electronics, particularly in organic light-emitting diodes (OLEDs) . The compound’s structure suggests potential utility in creating efficient fluorescent OLEDs due to its electron-donating and accepting properties .
Biologically Active Compounds
Indoles are known for their biological activity, including anticancer , antimicrobial , and therapeutic properties for various disorders . The chlorinated indole structure of “2-(4-chloro-1H-indol-3-yl)acetonitrile” may enhance these activities.
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. The compound could be investigated for its potential in plant growth regulation and agricultural applications .
Pharmacological Activity
The diverse pharmacological activities of indole derivatives make them candidates for drug development. This compound could be explored for its potential in creating new pharmacological agents .
Antitubercular Agents
Some indole derivatives have shown activity against Mycobacterium tuberculosis. “2-(4-chloro-1H-indol-3-yl)acetonitrile” might be researched for its efficacy as an antitubercular agent .
Fluorescent Probes
Due to their high fluorescence quantum yield, indole derivatives can serve as fluorescent probes in bioimaging. This compound’s properties suggest possible use in fluorescent microscopy and imaging techniques .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
It’s known that indole derivatives can interact with their targets through various mechanisms, often involving π-electrons delocalization . In the crystal structure of this compound, N-H⋯N hydrogen bonds link the molecules into chains , which could potentially influence its interaction with targets.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQUQOQJAOLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401700 | |
Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-indol-3-yl)acetonitrile | |
CAS RN |
2447-15-6 | |
Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile?
A1: The crystal of 2-(4-chloro-1H-indol-3-yl)acetonitrile contains two distinct molecules, labeled A and B, within its asymmetric unit []. Both molecules exhibit a nearly planar structure, with root-mean-square deviations of 0.039 Å and 0.064 Å for molecules A and B, respectively []. The crystal packing is characterized by N—H⋯N hydrogen bonds that link molecules A and B in an alternating fashion, forming C(7) chains that extend along the a-axis []. Interestingly, the analyzed crystal was identified as a racemic twin [].
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